N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Description

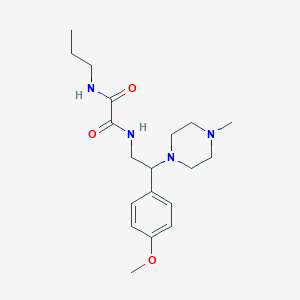

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide (CAS: 903255-42-5) is an oxalamide derivative with a molecular formula of C24H32N4O3 and a molecular weight of 424.5 . Its structure features a central oxalamide (N2-propyloxalamide) backbone, substituted with a 4-methoxyphenyl group and a 4-methylpiperazine moiety. The compound’s SMILES notation is COc1ccc(C(CNC(=O)C(=O)NC(C)CC)N2CCN(C)CC2)cc1, highlighting its aromatic and heterocyclic components.

Properties

IUPAC Name |

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O3/c1-4-9-20-18(24)19(25)21-14-17(23-12-10-22(2)11-13-23)15-5-7-16(26-3)8-6-15/h5-8,17H,4,9-14H2,1-3H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEWNVOFSDUUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)OC)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride.

Amidation Reaction: The acyl chloride is then reacted with 4-methylpiperazine to form the intermediate amide.

Oxalamide Formation: The final step involves the reaction of the intermediate amide with oxalyl chloride and propylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide involves its interaction with specific molecular targets. These may include:

Receptors: Binding to specific receptors in the body, modulating their activity.

Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following oxalamide derivatives share structural similarities with the target compound but exhibit distinct substituents and pharmacological profiles:

N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (CAS: 1049418-06-5)

- Molecular Formula : C23H30N4O3

- Molecular Weight : 410.5

- Key Differences :

- Replaces the propyl group with a 4-ethylphenyl substituent.

- The piperazine ring is directly linked to a 4-methoxyphenyl group instead of a methyl group.

- The 4-methoxyphenyl-piperazine substitution could influence receptor binding kinetics, as seen in antipsychotic drugs like aripiprazole .

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide (CAS: 906159-39-5)

- Molecular Formula : C20H25N3O3

- Molecular Weight : 355.4

- Key Differences: Replaces the 4-methylpiperazine with a 3,4-dihydroisoquinoline moiety. Substitutes the 4-methoxyphenyl group with a furan-2-yl ring.

- Implications: The dihydroisoquinoline group may confer rigidity to the structure, affecting conformational flexibility and binding pocket interactions. The furan ring’s electron-rich nature could alter metabolic stability or redox properties .

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide

- Structural Features :

- The phenyl-oxalamide terminus may reduce solubility compared to alkyl chains .

N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (CAS: 886943-54-0)

- Molecular Formula : C20H24N6O4

- Molecular Weight : 412.4

- Key Differences :

- Replaces the 4-methoxyphenyl group with a pyridin-3-yl ring.

- Substitutes the propyl group with a 4-nitrophenyl moiety.

- Implications :

Comparative Analysis Table

Research Findings and Hypotheses

- Piperazine vs. Heterocycles: The 4-methylpiperazine group in the target compound likely enhances solubility and bioavailability compared to the rigid dihydroisoquinoline in Compound 2.2 .

- Aromatic Substituents : The 4-methoxyphenyl group may improve blood-brain barrier penetration relative to pyridine (Compound 2.4) or furan (Compound 2.2), as seen in CNS-targeting drugs .

Biological Activity

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, an oxalamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that incorporates various functional groups known for their pharmacological properties. The primary focus of this article is to explore the biological activity of this compound, particularly its role as an inhibitor of ribosomal S6 kinase (RSK), which is implicated in several cellular processes including growth and survival.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H32N4O3

- Molecular Weight : 424.545 g/mol

- CAS Number : 903254-86-4

The compound's structure features an oxalamide backbone, which is significant in medicinal chemistry due to its diverse biological activities. The presence of methoxy, piperazine, and propyloxy groups contributes to its potential pharmacological effects.

The biological activity of this compound is primarily attributed to its inhibition of RSK. RSK plays a critical role in cell signaling pathways related to cancer progression and cell survival. By inhibiting this kinase, the compound may disrupt aberrant signaling pathways often found in cancer cells, leading to potential therapeutic effects.

Binding Affinity Studies

Interaction studies have been conducted to assess the binding affinity of this compound to RSK. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to elucidate these interactions. Preliminary results indicate a significant binding affinity, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings |

|---|---|

| Inhibition of RSK | Demonstrated significant inhibition with IC50 values indicating effective concentration levels. |

| Cell Viability Assays | Reduced viability in various cancer cell lines, suggesting potential anti-cancer properties. |

| Molecular Docking | Predicted favorable interactions with RSK active site, supporting experimental binding data. |

| Structure Activity Relationship (SAR) | Modifications on the oxalamide backbone led to variations in potency and selectivity against RSK. |

Case Studies

Several studies have investigated the efficacy of this compound in different cellular models:

- Study on Breast Cancer Cells : A recent study evaluated the compound's effect on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell proliferation, with a notable increase in apoptosis markers at higher concentrations.

- Lung Cancer Models : In A549 lung cancer cells, treatment with the compound resulted in significant inhibition of cell migration and invasion, highlighting its potential role in metastasis prevention.

- Combination Therapy Assessments : The compound was tested in combination with standard chemotherapeutic agents, showing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.